molecular formula C20H23N3O2 B11382633 5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11382633
M. Wt: 337.4 g/mol
InChI Key: YTIASJWLCVQVRI-JLHYYAGUSA-N
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Description

5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a cyclohexylamino group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols, and substitution reactions could result in a variety of substituted derivatives.

Scientific Research Applications

5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and compounds with cyclohexylamino or ethoxyphenyl groups. Examples include:

  • 5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • 5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-(CYCLOHEXYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H23N3O2/c1-2-24-17-11-8-15(9-12-17)10-13-19-23-18(14-21)20(25-19)22-16-6-4-3-5-7-16/h8-13,16,22H,2-7H2,1H3/b13-10+

InChI Key

YTIASJWLCVQVRI-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC3CCCCC3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC3CCCCC3)C#N

Origin of Product

United States

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